molecular formula C25H25N5O3S B451614 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B451614
M. Wt: 475.6g/mol
InChI Key: SSICQKDGQZDKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, a phenylthio group, and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the triazole ring and the nitro group. The phenylthio group is then attached to the triazole ring, and finally, the carboxamide group is introduced. Common reagents used in these reactions include nitrating agents, triazole precursors, and thiophenol derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitro group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The nitro group, triazole ring, and phenylthio group all play important roles in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of an adamantane core, a triazole ring, a nitro group, and a phenylthio group. This unique structure imparts specific properties and reactivity that are not found in other similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6g/mol

IUPAC Name

3-(3-nitro-1,2,4-triazol-1-yl)-N-(2-phenylsulfanylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C25H25N5O3S/c31-22(27-20-8-4-5-9-21(20)34-19-6-2-1-3-7-19)24-11-17-10-18(12-24)14-25(13-17,15-24)29-16-26-23(28-29)30(32)33/h1-9,16-18H,10-15H2,(H,27,31)

InChI Key

SSICQKDGQZDKEN-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5SC6=CC=CC=C6

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5SC6=CC=CC=C6

Origin of Product

United States

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